molecular formula C17H14Cl2O4 B14517404 2-[3-(2,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid CAS No. 62809-96-5

2-[3-(2,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid

Katalognummer: B14517404
CAS-Nummer: 62809-96-5
Molekulargewicht: 353.2 g/mol
InChI-Schlüssel: VXLSNRQLDRQKFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(2,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid is an organic compound that belongs to the class of phenoxy acids. This compound is characterized by the presence of a dichlorobenzoyl group attached to a phenoxy moiety, which is further connected to a methylpropanoic acid structure. It is known for its applications in various scientific fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-hydroxybenzoic acid under basic conditions to form the intermediate 3-(2,4-dichlorobenzoyl)phenol. This intermediate is then reacted with 2-methylpropanoic acid in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to maintain consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(2,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy acids.

Wissenschaftliche Forschungsanwendungen

2-[3-(2,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[3-(2,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3,4-Dichlorobenzoyl)benzoic acid
  • 4-(2-(3,4-Dichlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenoxy)acetic acid
  • 2-(3,4-Dichlorobenzoyl)amino)benzoic acid

Uniqueness

2-[3-(2,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the dichlorobenzoyl group enhances its reactivity and potential biological activity compared to similar compounds .

Eigenschaften

CAS-Nummer

62809-96-5

Molekularformel

C17H14Cl2O4

Molekulargewicht

353.2 g/mol

IUPAC-Name

2-[3-(2,4-dichlorobenzoyl)phenoxy]-2-methylpropanoic acid

InChI

InChI=1S/C17H14Cl2O4/c1-17(2,16(21)22)23-12-5-3-4-10(8-12)15(20)13-7-6-11(18)9-14(13)19/h3-9H,1-2H3,(H,21,22)

InChI-Schlüssel

VXLSNRQLDRQKFF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.